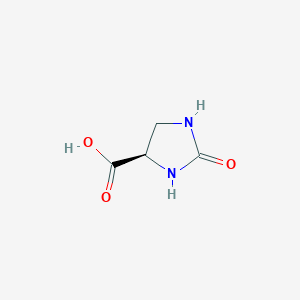

(R)-2-Oxoimidazolidine-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-2-Oxoimidazolidine-4-carboxylic acid, or (R)-2-OICA, is an important chiral building block used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a versatile molecule that can be used in a variety of different ways, from synthesis to research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (R)-2-OICA.

Wissenschaftliche Forschungsanwendungen

Angiotensin Converting Enzyme Inhibitory Activities

(R)-2-Oxoimidazolidine-4-carboxylic Acid derivatives have been explored for their potential in inhibiting the angiotensin converting enzyme (ACE), which plays a crucial role in blood pressure regulation. Studies have demonstrated that certain derivatives exhibit significant in vitro ACE inhibitory activities, with promising antihypertensive effects in animal models. This research underscores the potential therapeutic applications of these compounds in managing hypertension (Hayashi et al., 1989).

Chiral Synthesis and Dipeptide Synthesis

The compound has also been utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds. It has facilitated the preparation of novel chiral building blocks for dipeptide synthesis, demonstrating its utility in the construction of complex organic molecules with high enantiomeric ratios. This has broad implications for the synthesis of biologically active compounds and pharmaceuticals (Studer et al., 1995).

Kinetic Resolution

The kinetic resolution of tertiary alcohols using this compound as a chiral auxiliary has been explored, showcasing its role in stereospecific transformations. This work highlights its application in producing enantiomerically enriched products, which is critical in the pharmaceutical industry for the development of drugs with specific chiral properties (Kubota et al., 1994).

Dynamic Kinetic Resolution

Research into the dynamic kinetic resolution of α-bromo amides using this compound as a chiral auxiliary has revealed its effectiveness in stereoselective carbon-carbon bond formation. This process is instrumental in the synthesis of chiral α-alkyl succinic acid derivatives, key building blocks for biologically active compounds (Kubo et al., 1997).

Organoselenium Delivery Agents

In a different vein, derivatives of this compound have been synthesized as latent forms of selenocysteine, aimed at providing a chemically superior delivery form for selenium. This research could have implications for selenium supplementation strategies, particularly in contexts where selenium's antioxidant properties are leveraged for therapeutic purposes (Xie et al., 2001).

Eigenschaften

IUPAC Name |

(4R)-2-oxoimidazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKRPYCBSZIQKN-UWTATZPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)

![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)

![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2546924.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2546927.png)